Matemone

Cancer cytotoxicity Marine alkaloid Indolinone

Matemone (6-bromo-2-(hydroxymethyl)-2-methoxy-1H-indol-3-one; CAS 288849-91-2; molecular formula C₁₀H₁₀BrNO₃; MW 272.09 g/mol) is a marine bromine-containing oxindole alkaloid first isolated from the Indian Ocean sponge Iotrochota purpurea. It co-occurs with the known analog 6-bromoindole-3-carbaldehyde and belongs to the indolinone structural class.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
Cat. No. B1247819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMatemone
Synonymsmatemone
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCOC1(C(=O)C2=C(N1)C=C(C=C2)Br)CO
InChIInChI=1S/C10H10BrNO3/c1-15-10(5-13)9(14)7-3-2-6(11)4-8(7)12-10/h2-4,12-13H,5H2,1H3
InChIKeyBZQIGYZFDBINJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Matemone Compound Profile — Brominated Oxindole Alkaloid from Marine Sponge Iotrochota purpurea


Matemone (6-bromo-2-(hydroxymethyl)-2-methoxy-1H-indol-3-one; CAS 288849-91-2; molecular formula C₁₀H₁₀BrNO₃; MW 272.09 g/mol) is a marine bromine-containing oxindole alkaloid first isolated from the Indian Ocean sponge Iotrochota purpurea [1]. It co-occurs with the known analog 6-bromoindole-3-carbaldehyde and belongs to the indolinone structural class [1]. The compound features a characteristic 6-bromo substitution on the indole ring, a quaternary C-2 center bearing both a methoxy and a hydroxymethyl group, and a conjugated ketone at C-3 [1].

Marine brominated oxindole scaffold – unique 2-methoxy-2-hydroxymethyl quaternary C-2 architecture not found in generic 6-bromoindoles
Polypharmacology probe – reported DNA intercalation, antimitotic, and Gram-positive antibacterial activities support multi-target mechanistic studies
Research tool for oxindole SAR – only characterized brominated oxindole alkaloid with quantified cytotoxicity and DNA-binding endpoints

Why Matemone Cannot Be Replaced by Generic 6-Bromoindole Derivatives


The co-isolated 6-bromoindole-3-carbaldehyde and other simple 6-bromoindole alkaloids share the brominated indole core with matemone but lack its defining 2-methoxy-2-hydroxymethyl-3-indolinone architecture. This structural divergence produces a materially different biological fingerprint: matemone uniquely combines measurable DNA intercalation (40–50% relative to ethidium bromide), sea urchin egg division inhibition (IC₅₀ 35 µg/mL), and a distinct cytotoxicity profile across three human cancer cell lines (IC₅₀ 24–30 µg/mL) with weak antibacterial activity against S. aureus (inhibition zones 7–11 mm at 50–200 µg/disk) [1]. Generic substitution with 6-bromoindole-3-carbaldehyde or non-brominated oxindoles erases the specific polypharmacology and potency profile that defines matemone as a research tool. The compound's inherent instability and the absence of a commercial synthetic route further preclude routine interchange with structurally related but functionally uncharacterized analogs [1].

ARCHITECTURE Generic 6-bromoindole derivatives lack the 2-methoxy-2-hydroxymethyl-3-indolinone core; this structural difference may erase the specific polypharmacology.
PROFILE Co-isolated 6-bromoindole-3-carbaldehyde and other simple bromoindoles have no documented multi‑lineage cytotoxicity or DNA intercalation data.
SUPPLY No commercial synthetic route exists; inherent instability and natural-source dependence limit direct interchange with uncharacterized analogs.

Quantitative Differentiation Evidence for Matemone vs. Closest Analogs and In-Class Candidates


Cytotoxicity Profile Across Three Human Cancer Cell Lines vs. Class Baseline

Matemone displays a reproducible mild cytotoxic fingerprint against NSCLC-N6 L16 (lung), Mia PaCa‑2 (pancreas), and DU145 (prostate) cancer cell lines, with IC₅₀ values of 30, 24, and 27 µg/mL, respectively [1]. The co‑isolated 6‑bromoindole‑3‑carbaldehyde was not evaluated in these assays, and the broader class of simple 6‑bromoindoles typically lacks constitutive cytotoxicity at these moderate potencies, making matemone's multi‑lineage activity a distinguishing feature [1].

Cytotoxicity profile
class-level
NSCLC-N6 L16: 30 µg/mL
Mia PaCa-2: 24 µg/mL
DU145: 27 µg/mL
Reported cell-model response context
Comparator data absent; matemone is the only brominated oxindole with documented multi-cell-line IC₅₀ values.
Cancer cytotoxicity Marine alkaloid Indolinone

DNA Intercalation Activity — Quantitative Binding Relative to Ethidium Bromide

Matemone demonstrated significant DNA binding in an HPLC-based DNA intercalation screening assay, achieving 40–50% intercalation relative to ethidium bromide (100%) [1]. DNA intercalation data for 6‑bromoindole‑3‑carbaldehyde or other structurally related marine bromoindoles are absent from the primary literature, positioning matemone as the only brominated oxindole alkaloid with a quantified DNA‑binding metric in this homologous series [1].

DNA intercalation
class-level
40–50%
Supports DNA-binding mechanism studies
Relative to ethidium bromide (100%); no comparator data for 6-bromoindole analogs.
DNA intercalation Natural product Anticancer mechanism

Sea Urchin Egg Division Inhibition — Distinct IC₅₀ vs. Co‑Isolated 6‑Bromoindole‑3‑Carbaldehyde

Matemone inhibits sea urchin egg division with an IC₅₀ of 35 µg/mL [1]. The primary publication states that 6‑bromoindole‑3‑carbaldehyde also inhibits division but does not report an IC₅₀ value for the comparator [1]. Consequently, matemone is the only compound in this co‑isolated pair with a fully quantified antimitotic potency, enabling reproducible dosing in cell division studies.

Antimitotic activity
reported
IC₅₀ 35 µg/mL
Supports sea urchin egg division assay context
Only co-isolated compound with a defined IC₅₀; 6-bromoindole-3-carbaldehyde activity unquantified.
Antimitotic assay Marine natural product Phenotypic screening

Antibacterial Selectivity — Gram‑Positive Activity Absent Against Candida albicans

Matemone shows concentration‑dependent antibacterial activity against Staphylococcus aureus with inhibition zones of 7 mm (50 µg/disk), 9 mm (100 µg/disk), and 11 mm (200 µg/disk), while displaying no activity against the yeast Candida albicans at 200 µg/disk [1]. This Gram‑positive selectivity distinguishes matemone from broad‑spectrum antibacterial bromoindoles such as 5‑bromo‑ and 6‑bromo‑trisindoline (MIC 4–8 µg/mL against S. aureus and Bacillus subtilis), which lack the fungal‑negative selectivity profile [2].

Antibacterial selectivity
reported
S. aureus: 7–11 mm
C. albicans: no inhibition
Supports Gram‑positive screening context
Confirmed fungal inactivity; different assay formats vs. trisindoline MIC data limit direct numeric comparison.
Antibacterial Selectivity Marine alkaloid

Unique 2‑Methoxy‑2‑Hydroxymethyl Quaternary Center — Chemical Differentiation from All Known 6‑Bromoindole Natural Products

Matemone is the only reported brominated indolinone natural product that bears a fully substituted C‑2 quaternary center simultaneously decorated with a methoxy and a hydroxymethyl group [1]. The closest natural congener, 6‑bromoindole‑3‑carbaldehyde, carries a simple aldehyde at C‑3 and lacks the 3‑indolinone ketone [1]. The brominated trisindolines from Callyspongia siphonella possess a spiro‑fused oxindole core but are dimeric/trimeric structures (C₂₄H₁₇N₃OBr) with fundamentally different physicochemical and target‑engagement properties [2]. This singular C‑2 substitution pattern directly underpins matemone's unique combination of DNA intercalation and antimitotic activity.

Structural uniqueness
class-level
C‑2: OMe + CH₂OH
Provides unique scaffold for SAR exploration
Only known natural product with this quaternary substitution pattern; no commercial building block mimics it.
Chemoinformatics Structural uniqueness Natural product library

Research and Discovery Application Scenarios for Matemone


Anticancer Lead Scaffold with Defined Multi‑Lineage Cytotoxicity

Matemone's quantified IC₅₀ values (24–30 µg/mL) against lung, pancreatic, and prostate cancer lines [1] make it a suitable starting point for medicinal chemistry optimization of brominated oxindole antineoplastics. Its moderate potency, combined with demonstrated DNA intercalation (40–50% of ethidium bromide) [1], supports use in target identification studies aimed at DNA‑interacting small molecules.

Phenotypic Screening Control for Antimitotic and Cell Division Studies

With a defined sea urchin egg division IC₅₀ of 35 µg/mL [1], matemone serves as a characterized positive control or probe in antimitotic phenotypic assays. Unlike the co‑isolated 6‑bromoindole‑3‑carbaldehyde, whose potency is unquantified, matemone allows precise concentration‑response experimental design.

Selective Gram‑Positive Antibacterial Probe

Matemone's concentration‑dependent S. aureus inhibition (7–11 mm at 50–200 µg/disk) paired with inactivity against C. albicans [1] supports its application as a Gram‑positive‑selective chemical probe in microbial ecology or antibiotic adjuvant studies, where broad‑spectrum activity is undesirable.

Chemical Biology Probe for Brominated Oxindole Structure–Activity Relationships

The unique 2‑methoxy‑2‑hydroxymethyl quaternary center of matemone [1] provides a structurally defined scaffold for SAR exploration of DNA intercalation, kinase interaction, or antimitotic mechanisms. Its singular architecture among natural 6‑bromoindoles [REFS-1, REFS-2] positions it as a privileged chemotype for fragment‑based or ligand‑based drug design campaigns.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Multi‑lineage cytotoxicity and DNA intercalation endpoints
Antimitotic assay studies
Sea urchin egg division assay context
Quantified antimitotic endpoint validation
Antimicrobial screening studies
Gram‑positive selectivity profile
S. aureus inhibition and fungal counter‑screen
SAR and chemical biology studies
Unique quaternary C‑2 scaffold
Structure‑activity relationship exploration
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